Unique Double Oxygen Transfer in EI-MS: A Definitive Ortho-Nitro Effect
Under electron ionization (EI) conditions, N-Ethyl-N-(2-nitrophenyl)methanesulfonamide undergoes a characteristic double oxygen transfer from the nitro group to the sulfur atom within the molecular ion [1]. This ortho-effect-driven rearrangement is not observed in the unsubstituted N-(2-nitrophenyl)methanesulfonamide (CAS 85150-03-4), which instead yields a benzofurazane radical cation [1]. The N-ethyl substituent facilitates this unique pathway, providing a definitive diagnostic signature for identification and differentiation from other N-alkyl analogs.
| Evidence Dimension | EI-MS fragmentation pathway |
|---|---|
| Target Compound Data | Double oxygen transfer from nitro group to sulfur atom |
| Comparator Or Baseline | N-(2-nitrophenyl)methanesulfonamide (CAS 85150-03-4) – yields benzofurazane radical cation |
| Quantified Difference | Qualitative difference in fragmentation pattern; N-ethyl derivative undergoes unique double oxygen transfer |
| Conditions | Electron ionization mass spectrometry (EI-MS) |
Why This Matters
This unique fragmentation signature allows for unambiguous identification and purity assessment of the N-ethyl derivative in complex mixtures, a critical requirement for quality control in synthetic chemistry and analytical method development.
- [1] Danikiewicz, W. (1997). Ortho interactions during fragmentation of N-(2-nitrophenyl)-methanesulfonamide and its N-alkyl derivatives upon electron ionization. European Journal of Mass Spectrometry, 3(3), 1-6. View Source
